molecular formula C26H25N3O2 B613065 H-His(1-mtt)-OH CAS No. 133367-32-5

H-His(1-mtt)-OH

Cat. No.: B613065
CAS No.: 133367-32-5
M. Wt: 411.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

H-His(1-mtt)-OH, also known as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, is a compound commonly used in biochemical assays. It is a yellow tetrazole that is reduced to purple formazan in living cells. This compound is widely used in cell viability assays, particularly the MTT assay, to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity .

Mechanism of Action

Target of Action

The primary target of H-His(1-mtt)-OH, also known as MTT, is the metabolically active cells . The compound interacts with the NAD(P)H-dependent oxidoreductase enzymes present in these cells .

Mode of Action

MTT is a yellow tetrazolium salt that is reduced to purple formazan crystals by metabolically active cells . This reduction is facilitated by the NAD(P)H-dependent oxidoreductase enzymes within the cells . The more metabolically active the cells are, the more MTT is reduced, leading to a darker solution .

Biochemical Pathways

The reduction of MTT primarily involves the cellular metabolic activity, specifically the action of NAD(P)H-dependent oxidoreductase enzymes . These enzymes are part of the cellular redox system and play a crucial role in various biochemical pathways, including cellular respiration .

Pharmacokinetics

The pharmacokinetics of MTT primarily involve its absorption and metabolism within the cells. Once absorbed, the MTT is reduced by the cellular enzymes to form formazan . The rate of this reduction process, which can be quantified by measuring the absorbance at 500-600 nanometers using a multi-well spectrophotometer, is indicative of the compound’s bioavailability .

Result of Action

The reduction of MTT to formazan results in a color change from yellow to purple. This color change is used as an indicator of cell viability, proliferation, and cytotoxicity . The darker the solution, the greater the number of viable, metabolically active cells .

Action Environment

The action of MTT is influenced by various environmental factors. For instance, the presence of certain growth factors, cytokines, and nutrients can enhance cellular metabolic activity, thereby increasing the reduction of MTT . Conversely, cytotoxic or growth-inhibiting agents can decrease metabolic activity, leading to a lighter solution .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-His(1-mtt)-OH typically involves the reaction of 4,5-dimethylthiazol-2-yl with 2,5-diphenyltetrazolium bromide under specific conditions. The reaction is carried out in a phosphate-buffered saline solution at a pH of 7.4. The product is then purified using filtration and recrystallization techniques to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and filtration systems to ensure high yield and purity. The compound is then packaged in sterile vials for distribution to laboratories and research institutions .

Chemical Reactions Analysis

Types of Reactions

H-His(1-mtt)-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

(2S)-2-amino-3-[1-[(4-methylphenyl)-diphenylmethyl]imidazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2/c1-19-12-14-22(15-13-19)26(20-8-4-2-5-9-20,21-10-6-3-7-11-21)29-17-23(28-18-29)16-24(27)25(30)31/h2-15,17-18,24H,16,27H2,1H3,(H,30,31)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIYUUIKLMCEIP-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.